1-cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
CAS No.: 1040666-37-2
Cat. No.: VC11978527
Molecular Formula: C22H28N6O4
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040666-37-2 |
|---|---|
| Molecular Formula | C22H28N6O4 |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 1-cyclohexyl-3-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea |
| Standard InChI | InChI=1S/C22H28N6O4/c1-30-17-9-8-15(14-18(17)31-2)21-26-25-19-10-11-20(27-28(19)21)32-13-12-23-22(29)24-16-6-4-3-5-7-16/h8-11,14,16H,3-7,12-13H2,1-2H3,(H2,23,24,29) |
| Standard InChI Key | OECUFHTUZMAHIQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4CCCCC4)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4CCCCC4)OC |
Introduction
Chemical Identity and Structural Features
1-Cyclohexyl-3-(2-{[3-(3,4-dimethoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3 and a cyclohexyl-urea-ethyloxy chain at position 6. Its molecular formula is C₂₄H₂₉N₅O₄, with a molecular weight of 475.54 g/mol. The compound’s IUPAC name reflects its intricate architecture: the triazolo-pyridazine heterocycle serves as the central scaffold, while the 3,4-dimethoxyphenyl and cyclohexyl-urea moieties contribute to its pharmacophoric properties.
The structural complexity enables interactions with biological targets such as kinases and enzymes. The urea functionality (NH–CO–NH) is a critical hydrogen-bond donor/acceptor, while the dimethoxy groups enhance lipophilicity and membrane permeability.
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined in patent literature and peer-reviewed studies :
-
Formation of the Triazolo-Pyridazine Core:
-
Functionalization with 3,4-Dimethoxyphenyl:
-
Introduction of the Ethyloxy-Urea Chain:
-
A two-step process involving (i) alkylation of the triazolo-pyridazine with 2-chloroethylamine, followed by (ii) reaction with cyclohexyl isocyanate to form the urea linkage.
-
Analytical Characterization
Key spectroscopic data for structural confirmation include:
-
¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.8–4.0 ppm (methoxy groups), and δ 6.7–8.2 ppm (aromatic protons).
-
HRMS: [M+H]⁺ peak at m/z 476.2285 (calculated for C₂₄H₃₀N₅O₄).
-
IR: Stretching bands at 1680 cm⁻¹ (urea C=O) and 1240 cm⁻¹ (C–O–C from methoxy groups).
Pharmacological Properties
Kinase Inhibition and Antitumor Activity
The compound exhibits dual inhibitory activity against c-Met and Pim-1 kinases, critical targets in oncology :
-
c-Met Inhibition: IC₅₀ = 0.163 ± 0.01 μM (vs. reference staurosporine: 0.277 ± 0.017 μM) .
-
Pim-1 Inhibition: IC₅₀ = 0.283 ± 0.01 μM (vs. staurosporine: 0.468 ± 0.02 μM) .
In the NCI-60 panel, the compound demonstrated potent antiproliferative effects against breast cancer (MCF7: GI% = 86.77), leukemia (RPMI-8226: GI% = 86.88), and renal cancer (CAKI-1: GI% = 78.54) .
Table 1: Antiproliferative Activity (GI% at 10 μM)
| Cancer Type | Cell Line | GI% |
|---|---|---|
| Breast Cancer | MCF7 | 86.77 |
| Leukemia | RPMI-8226 | 86.88 |
| Renal Cancer | CAKI-1 | 78.54 |
| Ovarian Cancer | NCI/ADR-RES | 73.98 |
Mechanism of Action
-
Apoptosis Induction: Triggers caspase-9 activation (11.6-fold increase vs. control) and S-phase cell cycle arrest in MCF7 cells .
-
PI3K/AKT/mTOR Pathway Modulation: Reduces phosphorylation of PI3K (55.5%), AKT (76.6%), and mTOR (74.6%) .
-
Immunomodulatory Effects: Acts as an indoleamine 2,3-dioxygenase (IDO) antagonist, potentiating T-cell-mediated antitumor responses.
Physicochemical and ADME Properties
| Property | Value |
|---|---|
| LogP (Lipophilicity) | 3.2 ± 0.3 |
| Solubility (PBS, pH 7.4) | 12.5 μM |
| Plasma Protein Binding | 89.7% |
| Metabolic Stability | t₁/₂ = 45 min (human liver microsomes) |
The compound adheres to Lipinski’s Rule of Five (molecular weight <500, LogP <5), suggesting favorable oral bioavailability.
Therapeutic Applications
Oncology
-
Breast Cancer: Demonstrates high selectivity (SI = 19.11) against MCF7 cells compared to normal mammary epithelial cells (MCF10a) .
-
Leukemia: Induces apoptosis in CCRF-CEM cells (GI% = 85.88) .
Immunotherapy
-
IDO Inhibition: Enhances antitumor immunity by blocking tryptophan catabolism, synergizing with checkpoint inhibitors.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume